molecular formula C5H10N2O2 B6172693 3-methyl-4-nitrosomorpholine CAS No. 94123-29-2

3-methyl-4-nitrosomorpholine

Cat. No.: B6172693
CAS No.: 94123-29-2
M. Wt: 130.1
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Description

3-methyl-4-nitrosomorpholine is a compound that belongs to the family of nitrosamines, which are known for their mutagenic and carcinogenic properties. Nitrosamines have been implicated in various diseases, including cancer and liver cirrhosis. This compound is a derivative of morpholine and has been used extensively in experimental studies as a carcinogen and mutagen.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-4-nitrosomorpholine can be synthesized via the reaction between morpholine and nitrite in the presence of an acidic catalyst. The reaction typically involves the following steps:

    Morpholine: is reacted with in an acidic medium, such as .

  • The reaction mixture is stirred at a controlled temperature to facilitate the formation of the nitroso compound.
  • The product is then purified using standard techniques such as recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to ensure consistent product quality.

    Automated control systems: to monitor reaction conditions such as temperature, pressure, and pH.

    Purification units: to isolate and purify the final product, ensuring it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitrosomorpholine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or in the presence of a catalyst are used.

    Substitution: Nucleophiles such as or can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-methyl-4-nitrosomorpholine has several scientific research applications:

    Chemistry: Used as a model compound to study nitrosamine chemistry and reactivity.

    Biology: Employed in studies to understand the mutagenic and carcinogenic effects of nitrosamines.

    Medicine: Used in experimental studies to investigate the mechanisms of carcinogenesis and to develop potential therapeutic interventions.

    Industry: Utilized in the production of rubber and other materials where nitrosamines are relevant.

Mechanism of Action

The mechanism by which 3-methyl-4-nitrosomorpholine exerts its effects involves the formation of DNA adducts, leading to mutations and carcinogenesis. The compound targets cellular DNA, causing alkylation and subsequent mutations. These mutations can lead to uncontrolled cell growth and cancer development.

Comparison with Similar Compounds

3-methyl-4-nitrosomorpholine is unique among nitrosamines due to its specific structure and reactivity. Similar compounds include:

  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosodipropylamine
  • N-nitrosomorpholine

Compared to these compounds, this compound has distinct reactivity patterns and biological effects, making it a valuable compound for specific research applications.

Properties

CAS No.

94123-29-2

Molecular Formula

C5H10N2O2

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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